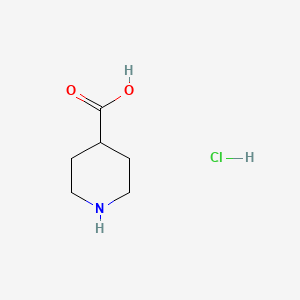

Isonipecotic acid hydrochloride

Overview

Description

Isonipecotic acid hydrochloride is a heterocyclic compound . It consists of a piperidine ring with a carboxylic acid moiety in the iso position . It is also known as "4-piperidinecarboxylic acid" .

Synthesis Analysis

The synthesis of this compound involves several steps. The resultant crystalline material is separated, rinsed with water, dried, and recrystallized from ethanol to produce the finished product .Molecular Structure Analysis

The molecular formula of this compound is C6H12ClNO2 . It consists of a piperidine ring with a carboxylic acid moiety in the iso position . The InChIKey is NVUYWKBRSRPYMH-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can be analyzed by this reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .Physical And Chemical Properties Analysis

The molecular weight of this compound is 165.62 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 165.0556563 g/mol .Scientific Research Applications

Local Anesthetic Properties

Isonipecotic acid hydrochloride, specifically isonipecaine, has been studied for its local anesthetic properties. It shows considerable potential in this area, with structural relationships compared to atropine, cocaine, and morphine. This suggests potential applications in medical procedures requiring local anesthesia (Way, 1946).

Anticonvulsant Activity

Various esters of isonipecotic acid have been synthesized and evaluated for anticonvulsant activity. The studies focus on their efficacy against seizures induced by different methods, indicating the potential of these compounds in treating seizure-related disorders (Crider, Tita, Wood, & Hinko, 1982).

Spectroscopic and Structural Analysis

Spectroscopic studies of isonipecotic acid complexes, such as with 2,6-dichloro-4-nitrophenol, provide insights into its chemical behavior and potential applications in chemical analysis and research. These studies involve X-ray analysis, Raman and FTIR spectroscopy, and theoretical calculations (Anioła et al., 2016).

Radiation Damage Study

Isonipecotic acid has been studied under gamma-irradiation, with Electron Paramagnetic Resonance (EPR) Spectroscopy used to investigate the structure of radicals produced. This has implications for understanding radiation damage in organic compounds (Çalişkan, Çalişkan, & Yerli, 2014).

Sequestration of Herbicides

Isonipecotic acid-modified resins have been developed for the sequestration of herbicides like atrazine from water solutions. This research indicates its potential application in environmental cleanup and wastewater treatment (Hollink, Tichy, & Simanek, 2005).

Mechanism of Action

Target of Action

Isonipecotic acid hydrochloride primarily targets the GABA A receptor , acting as a partial agonist . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a crucial role in mediating inhibitory synaptic transmission in the central nervous system.

Mode of Action

As a partial agonist, this compound binds to the GABA A receptor, leading to a conformational change that allows the flow of chloride ions through the channel . This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential. This ultimately leads to an overall inhibitory effect on neural activity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting on the GABA A receptor, it modulates the effects of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system. This can lead to downstream effects such as sedation, relaxation, and reduction of anxiety.

Pharmacokinetics

It is known that the compound can be analyzed using reverse phase (rp) hplc method, which suggests it has properties compatible with this analytical technique .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neural activity. By acting as a partial agonist at the GABA A receptor, it enhances the inhibitory effects of GABA, leading to decreased neuronal excitability .

Biochemical Analysis

Biochemical Properties

Isonipecotic acid hydrochloride plays a significant role in biochemical reactions by acting as a partial agonist at the GABA A receptor . This interaction is essential for modulating inhibitory neurotransmission in the central nervous system. The compound binds to the GABA A receptor, which is a ligand-gated ion channel, and enhances the receptor’s response to the neurotransmitter GABA. This binding results in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability . The interaction of this compound with the GABA A receptor is crucial for its potential therapeutic effects in conditions such as anxiety and epilepsy.

Cellular Effects

This compound influences various types of cells and cellular processes by modulating the activity of the GABA A receptor . In neurons, the compound enhances inhibitory neurotransmission, leading to reduced neuronal excitability and stabilization of neuronal activity. This effect can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of GABA A receptors by this compound can lead to changes in intracellular calcium levels, which are important for various cellular functions, including neurotransmitter release and gene transcription . Additionally, the compound’s effect on GABAergic signaling can impact the overall balance of excitatory and inhibitory signals in the brain, which is critical for maintaining normal brain function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GABA A receptor and modulation of its activity . The compound acts as a partial agonist, meaning it binds to the receptor and activates it, but to a lesser extent than the endogenous ligand GABA. This partial activation results in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neuronal firing . The binding interaction between this compound and the GABA A receptor is mediated by specific amino acid residues in the receptor’s binding site, which are crucial for the compound’s affinity and efficacy. Additionally, the compound may influence the receptor’s conformation and gating properties, further modulating its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by environmental conditions such as temperature, pH, and light exposure. Degradation of this compound can lead to a decrease in its efficacy and potency over time. Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive changes in cellular function, such as receptor desensitization or downregulation . These temporal effects are important considerations for the compound’s potential therapeutic applications and require careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may enhance inhibitory neurotransmission and produce anxiolytic or anticonvulsant effects. At high doses, this compound may cause adverse effects such as sedation, motor impairment, or toxicity . Threshold effects, where a minimal effective dose is required to produce a therapeutic effect, are also observed in animal studies. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens for its potential therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors . The compound may undergo biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . These metabolic reactions can lead to the formation of active or inactive metabolites, which may influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further modulating its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound may be transported across cell membranes by amino acid transporters or other carrier proteins. Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s localization and accumulation in target tissues, which are critical for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the plasma membrane, where it interacts with GABA A receptors, or to intracellular organelles such as the endoplasmic reticulum or mitochondria . The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name |

piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUYWKBRSRPYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208564 | |

| Record name | Isonipecotic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-56-5 | |

| Record name | 4-Piperidinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonipecotic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonipecotic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIPECOTIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y7QNE4DH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)